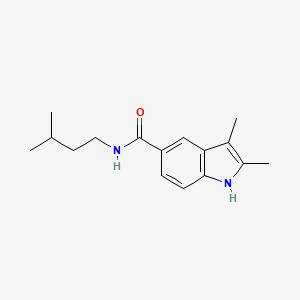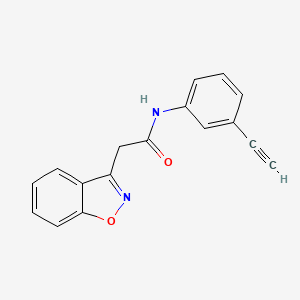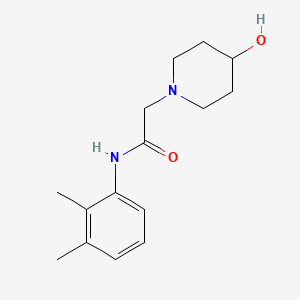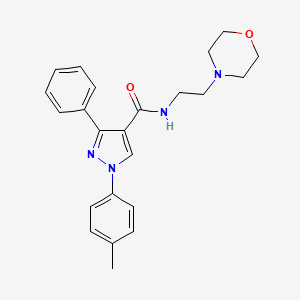
2,3-dimethyl-N-(3-methylbutyl)-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethyl-N-(3-methylbutyl)-1H-indole-5-carboxamide, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptor CB1 and CB2 and is known to produce effects similar to those of THC, the primary psychoactive component of cannabis. JWH-018 has gained popularity as a recreational drug due to its ability to produce a high that is similar to that of cannabis but is more potent and longer-lasting.
作用機序
JWH-018 acts as a potent agonist of the cannabinoid receptor CB1 and CB2. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of JWH-018, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
JWH-018 has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes dilation of the blood vessels and increases blood flow to the brain. JWH-018 has also been shown to have effects on the immune system, including the inhibition of cytokine production.
実験室実験の利点と制限
JWH-018 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptor CB1 and CB2, making it useful for studying the effects of cannabinoids on the body. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations to the use of JWH-018 in lab experiments. It is a synthetic compound that does not occur naturally in the body, which may limit its relevance to human physiology. It is also a potent psychoactive compound that can produce significant effects at low doses, which may make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for research on JWH-018. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic potential. Another area of interest is the study of the long-term effects of JWH-018 use, particularly in relation to its potential for addiction and dependence. Additionally, there is interest in the development of new methods for synthesizing and purifying JWH-018 and other synthetic cannabinoids, which could lead to more efficient and cost-effective production methods.
合成法
The synthesis of JWH-018 involves the reaction of 2,3-dimethylindole with n-butyllithium and 3-methylbutanal in the presence of a catalyst. The resulting product is then converted to the carboxamide form using acetic anhydride and pyridine. The final product is purified using chromatography.
科学的研究の応用
JWH-018 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.
特性
IUPAC Name |
2,3-dimethyl-N-(3-methylbutyl)-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-10(2)7-8-17-16(19)13-5-6-15-14(9-13)11(3)12(4)18-15/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBDNOSVTJQMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-(3-methylbutyl)-1H-indole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)
![3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea](/img/structure/B7475431.png)


![1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7475454.png)
![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide](/img/structure/B7475460.png)



